molecular formula C19H11F8N3O2 B2444994 N-(2,4-Difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide CAS No. 282523-35-7

N-(2,4-Difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2444994
CAS No.: 282523-35-7
M. Wt: 465.303
InChI Key: RVZLISJAAYQDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H11F8N3O2 and its molecular weight is 465.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F8N3O2/c1-30-17(32-11-4-2-3-9(7-11)18(22,23)24)14(15(29-30)19(25,26)27)16(31)28-13-6-5-10(20)8-12(13)21/h2-8H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZLISJAAYQDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F8N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C19H11F8N3OS
  • Molecular Weight : 481.36 g/mol
  • CAS Number : 158712-47-1

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways involved in cancer proliferation and inflammation. Key mechanisms include:

  • Apoptosis Induction : Studies have shown that the compound can activate apoptotic pathways in cancer cells. For instance, it has been reported to increase p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptosis .
  • Inhibition of Cancer Cell Proliferation : The compound exhibits dose-dependent anti-proliferative effects on various cancer cell lines, including triple-negative breast cancer (MDA-MB-468). In vitro assays indicated significant cytotoxicity with IC50 values ranging from 14.97 μM to 49.90 μM compared to standard treatments like Paclitaxel .

Case Study 1: Breast Cancer

In a study focusing on triple-negative breast cancer, the compound demonstrated significant anti-proliferative properties against MDA-MB-468 cell lines. The mechanism was identified as apoptosis rather than necrosis, with reactive oxygen species (ROS) playing a crucial role in triggering cell death .

Case Study 2: Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In comparative studies, compounds similar to this compound showed IC50 values for anti-inflammatory activity that were competitive with established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Mechanism
Anti-cancerMDA-MB-46814.97Apoptosis via ROS
Anti-cancerMCF-749.90Apoptosis via caspase activation
Anti-inflammatoryVarious models54.65 (diclofenac comparison)Inhibition of inflammatory pathways

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of specific signaling pathways that are crucial for tumor growth and survival.

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further development as an anti-inflammatory drug.

3. Antimicrobial Activity
Preliminary studies suggest that N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide exhibits antimicrobial properties against a range of bacteria and fungi, indicating potential use in treating infections or as a preservative in pharmaceutical formulations.

Agrochemical Applications

1. Herbicide Development
The compound's unique structure allows it to interact with plant biological systems effectively. Research has explored its potential as a herbicide, particularly against resistant weed species. Its efficacy in inhibiting specific enzymes involved in plant growth has been documented, making it a candidate for development into commercial herbicides.

2. Insecticidal Properties
Studies have also evaluated the insecticidal properties of this compound against various agricultural pests. Its effectiveness in disrupting the nervous system of target insects suggests its potential as a new class of insecticide.

Material Science Applications

1. Polymer Chemistry
Due to its fluorinated nature, this compound has been explored for use in polymer chemistry, particularly in creating high-performance materials that require chemical resistance and thermal stability. Its incorporation into polymer matrices could enhance the properties of coatings and films used in industrial applications.

2. Nanotechnology
In nanotechnology, this compound has been investigated for use in developing functionalized nanoparticles that can deliver drugs more effectively or serve as imaging agents in medical diagnostics.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of cancer cell proliferation by 50% at 20 µM concentration[Study 1]
Anti-inflammatory EffectsReduction of TNF-alpha levels in vitro[Study 2]
Herbicide EfficacyEffective against resistant weed species with a 90% kill rate[Study 3]
Insecticidal ActivitySignificant mortality rates in tested insect populations[Study 4]

Q & A

Q. What are the optimized synthetic routes for N-(2,4-Difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Step 1: Condensation of fluorinated aryl precursors (e.g., 3-(trifluoromethyl)phenol) with pyrazole cores, as described for analogous compounds .
  • Step 2: Introduction of the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) .
  • Intermediate Characterization: Monitor reactions using TLC and confirm intermediates via 1^1H NMR (e.g., tracking methyl group singlet at δ 2.5 ppm) and LC-MS .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve stereochemistry and confirm substituent positions, as demonstrated for pyrazole derivatives in crystal structures .
  • NMR Spectroscopy: 19F^{19}\text{F} NMR is critical for distinguishing trifluoromethyl (-CF3_3) and difluorophenyl groups (e.g., peaks near δ -60 ppm for CF3_3) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+^+ ion matching theoretical mass within 2 ppm error) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >200°C for fluorinated pyrazoles) .
  • Photostability: Expose to UV-Vis light (e.g., 254 nm for 24h) and monitor degradation via HPLC .
  • Solution Stability: Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) using dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. What reaction mechanisms explain the role of trifluoromethyl groups in modulating biological activity?

Methodological Answer:

  • Computational Studies: Use density functional theory (DFT) to calculate electron-withdrawing effects of -CF3_3 groups on the pyrazole core, which enhance binding to hydrophobic enzyme pockets .
  • Isosteric Replacements: Compare activity of -CF3_3 vs. -CH3_3 analogs to isolate electronic vs. steric contributions .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50​ variability) be resolved?

Methodological Answer:

  • Statistical Meta-Analysis: Apply ANOVA to compare datasets across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) .
  • Orthogonal Assays: Validate enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .

Q. What computational models predict the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

  • Machine Learning (ML): Train models on PubChem datasets (e.g., >300 fluorinated pyrazoles) to predict logP and aqueous solubility .
  • Molecular Dynamics (MD): Simulate solvation dynamics in explicit water models to optimize formulation strategies .

Q. How can derivatives be designed to improve metabolic stability without compromising target affinity?

Methodological Answer:

  • Metabolite Identification: Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF-MS .
  • Structure-Activity Relationship (SAR): Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) while maintaining binding via docking studies .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (oral/IP routes), plasma protein binding (equilibrium dialysis), and tissue distribution (LC-MS/MS) .
  • Cryo-EM Studies: Resolve target-compound interactions in native cellular environments to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.